N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a chromene carboxamide structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Thiazole derivatives, a class of compounds to which this compound belongs, are known to have diverse biological activities, suggesting they may have favorable adme properties .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and anti-tubercular properties
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives have been reported to exhibit inhibitory activity against Mycobacterium tuberculosis , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The chromene structure can be synthesized via the condensation of salicylaldehyde with malonic acid or its derivatives under acidic conditions . The final step involves coupling the benzothiazole and chromene intermediates through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Shares the benzothiazole moiety but lacks the chromene structure.
4-oxo-4H-chromene-2-carboxamide: Contains the chromene carboxamide structure but lacks the benzothiazole moiety.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzothiazole and chromene structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4S/c26-17-11-13(9-10-15(17)23-25-16-6-2-4-8-21(16)30-23)24-22(28)20-12-18(27)14-5-1-3-7-19(14)29-20/h1-12,26H,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJAWXNYZPYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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